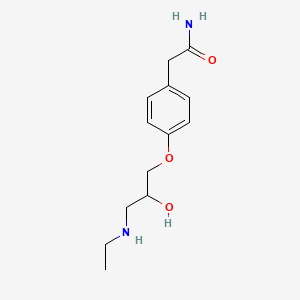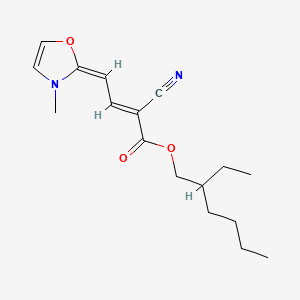
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is represented by the formula C11H12N2 . This indicates that the molecule is composed of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .Wissenschaftliche Forschungsanwendungen
Environmental and Biological Sensor Applications
Amine-functionalized α-cyanostilbene derivatives, closely related to acrylonitrile compounds, have been developed for the detection of picric acid, a significant environmental and biological pollutant. These compounds form host-guest complexes that enhance fluorescence quenching, facilitating sensitive and selective detection in various media (Ding et al., 2014).
Photophysical Properties and Molecular Packing
Studies on the photophysical properties and molecular packing of (dimethylamino)arylacrylonitrile derivatives have shown that the nature of substituents and their arrangement significantly affect the fluorescence properties and crystal lattices of these compounds. This research provides insights into the factors controlling photochemical behavior in the solid state (Percino et al., 2013).
Synthesis and Characterization of Polymers
The synthesis of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate represents an area of research focusing on the development of materials with potential applications in various industries. This work involves free radical polymerization and detailed characterization of the resulting polymers (Vijayanand et al., 2002).
Catalytic Applications
Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, another class of related compounds, has explored their use as reactive Michael acceptors in catalytic asymmetric conjugate additions. These studies are essential for developing new methodologies in synthetic organic chemistry (Del Fiandra et al., 2016).
Advanced Material Applications
A study on a novel α-cyanostilbenic derivative, exhibiting Z–E isomerization, reported the preparation of fluorescent-molecule-dispersed liquid crystals through photoisomerization-induced phase separation. This material demonstrates electrically controllable photoluminescence, highlighting its potential for advanced optical applications (Lu et al., 2014).
Safety And Hazards
Handling “(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” requires caution. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)


![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)
